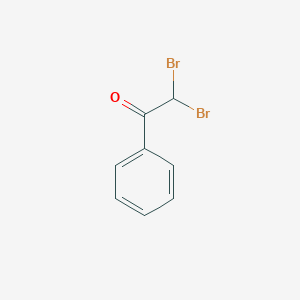

2,2-Dibromo-1-phenylethanone

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-dibromo-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAORBUAOPBIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341029 | |

| Record name | 2,2-Dibromo-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13665-04-8 | |

| Record name | 2,2-Dibromo-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dibromo-1-phenylethanone: Synthesis, Structure, and Reactivity

This guide provides a comprehensive technical overview of 2,2-Dibromo-1-phenylethanone, a versatile and highly reactive building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, structural features, synthesis protocols, and diverse reactivity, underpinning its significance in the construction of complex molecular architectures and biologically active heterocycles.

Molecular Structure and Physicochemical Properties

2,2-Dibromo-1-phenylethanone, also known as α,α-dibromoacetophenone, possesses a molecular structure characterized by a phenyl group attached to a carbonyl carbon, which is in turn bonded to a carbon atom bearing two bromine atoms.[1][2] This arrangement of a ketone functional group with geminal dibromides on the α-carbon confers a unique and potent electrophilicity to the molecule. The electron-withdrawing nature of the carbonyl group and the two bromine atoms renders the α-carbon highly electron-deficient, making it a prime target for nucleophilic attack.[3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O | [1][2] |

| Molecular Weight | 277.94 g/mol | [1][2] |

| CAS Number | 13665-04-8 | [1] |

| Appearance | Liquid or off-white powder | [4] |

| Melting Point | 46-51 °C | [5] |

| Boiling Point | 135 °C at 18 mmHg | [5] |

| Density | 1.650 g/mL | [5] |

| Solubility | Soluble in ether, benzene, chloroform, and hot oil | |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

Spectroscopic data is crucial for the identification and characterization of 2,2-Dibromo-1-phenylethanone. Key spectral features are available from various sources, including ¹³C NMR, Mass Spectrometry (GC-MS), and IR spectra.[1]

Synthesis of 2,2-Dibromo-1-phenylethanone

The primary and most common route for the synthesis of 2,2-Dibromo-1-phenylethanone is the α-bromination of acetophenone.[3] This reaction involves the substitution of the two α-hydrogens of the ketone with bromine atoms. The process is typically carried out under acidic conditions, which facilitate the enolization of the acetophenone. The resulting enol, being electron-rich, then undergoes electrophilic attack by bromine.[6]

A variety of brominating agents can be employed, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and systems like hydrogen peroxide with hydrobromic acid (H₂O₂-HBr).[7][8] The H₂O₂-HBr system offers a convenient and rapid method, often leading to high yields.[7]

Below is a generalized workflow for the synthesis of 2,2-Dibromo-1-phenylethanone from acetophenone.

Caption: General workflow for the synthesis of 2,2-Dibromo-1-phenylethanone.

Experimental Protocol: Bromination of Acetophenone

This protocol is a representative method adapted from established procedures for the α-bromination of ketones.[9]

Materials:

-

Acetophenone

-

Bromine (Br₂) or H₂O₂/HBr solution

-

Dichloromethane (CH₂Cl₂) or Dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl acetate (for recrystallization)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone in a suitable solvent like dichloromethane or dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (approximately 2.2 equivalents) in the same solvent to the stirred ketone solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 2,2-Dibromo-1-phenylethanone.

Chemical Reactivity and Synthetic Applications

The reactivity of 2,2-Dibromo-1-phenylethanone is dominated by the electrophilic nature of the α-carbon. This makes it a valuable precursor for the synthesis of a wide range of organic compounds, particularly nitrogen-containing heterocycles.

Nucleophilic Substitution Reactions

The geminal bromine atoms are excellent leaving groups and are readily displaced by various nucleophiles.[3] This reactivity allows for the introduction of diverse functional groups at the α-position. For instance, reaction with primary amines in the presence of a base can lead to the formation of 2-amino-1-phenylethanones.[3]

Caption: Nucleophilic substitution at the α-carbon of 2,2-Dibromo-1-phenylethanone.

Synthesis of Heterocyclic Compounds

A significant application of 2,2-Dibromo-1-phenylethanone is in the synthesis of heterocyclic scaffolds, which are core structures in many pharmaceuticals.[3] For example, it serves as a key precursor for the metal-catalyst-free synthesis of substituted quinoxalin-2(1H)-ones via an oxidative amidation-heterocycloannulation protocol with aryl-1,2-diamines.[3] These quinoxalinone derivatives are known to exhibit antimicrobial and antitumor activities.[3]

Safety and Handling

2,2-Dibromo-1-phenylethanone is a corrosive material and should be handled with appropriate safety precautions.[10][11] It can cause severe skin burns and eye damage.[11][12] It is also harmful if swallowed or inhaled.[10][12]

Handling Precautions:

-

Use only under a chemical fume hood.[10]

-

Wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[10]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[11]

-

Wash hands and any exposed skin thoroughly after handling.[11]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store in a corrosives area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

In case of exposure, immediate medical attention is required.[10][11]

Conclusion

2,2-Dibromo-1-phenylethanone is a pivotal reagent in organic synthesis, offering a gateway to a multitude of complex molecules. Its unique structural features, particularly the highly electrophilic α-carbon, dictate its versatile reactivity. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development, especially in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). 2,2-Dibromo-1-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12395-12469. [Link]

-

ResearchGate. (n.d.). A convenient synthesis of 2,2-dibromo-1-arylethanones by bromination of 1-arylethanones with the H2O2-HBr system. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of α,α‐dihaloketones. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-1-phenylethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. Retrieved from [Link]

-

Journal of the American Chemical Society. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-bromo-1-phenylethanone. Retrieved from [Link]

-

YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

YouTube. (2022). Making 1,2-dibromo-1-phenylethane (dibromostyrene). Retrieved from [Link]

-

Wikimedia Commons. (2014). File:2-bromo-1-phenylethanone 200.svg. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,2-diphenylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]

Sources

- 1. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-1,2-diphenylethan-1-one | C14H11BrO | CID 102630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

2,2-Dibromo-1-phenylethanone CAS number 13665-04-8

An In-depth Technical Guide to 2,2-Dibromo-1-phenylethanone (CAS: 13665-04-8)

A Keystone Reagent for Advanced Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,2-Dibromo-1-phenylethanone, a highly versatile and reactive building block in modern organic synthesis. With its unique bifunctional electrophilic nature, this compound serves as a crucial precursor for a wide array of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents. This document delves into the synthesis, physicochemical properties, reactivity, and key applications of 2,2-Dibromo-1-phenylethanone, offering detailed experimental protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Powerhouse

2,2-Dibromo-1-phenylethanone, also known as α,α-dibromoacetophenone, is an organic compound with the molecular formula C₈H₆Br₂O.[1][2][3] Its significance in synthetic chemistry stems from the presence of two key reactive sites: a carbonyl group and a dibrominated α-carbon.[1] The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the adjacent carbon, making the two bromine atoms excellent leaving groups in nucleophilic substitution reactions.[1] This inherent reactivity makes it an invaluable intermediate for constructing diverse molecular frameworks.[1][4]

This guide will explore the foundational aspects of 2,2-Dibromo-1-phenylethanone, from its synthesis to its application in the creation of biologically relevant molecules.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 13665-04-8 | [2][3][5] |

| Molecular Formula | C₈H₆Br₂O | [1][2][5] |

| Molecular Weight | 277.94 g/mol | [1][3] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| InChI Key | ZHAORBUAOPBIBP-UHFFFAOYSA-N | [5] |

Synthesis of 2,2-Dibromo-1-phenylethanone

The most prevalent and established route for the synthesis of 2,2-Dibromo-1-phenylethanone involves the direct bromination of acetophenone.[1] This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.[1]

Reaction Mechanism: Acid-Catalyzed Bromination

The synthesis is a two-step process involving the sequential substitution of the α-hydrogens with bromine.

Caption: Acid-catalyzed bromination of acetophenone.

Experimental Protocol: Bromination of Acetophenone

This protocol is adapted from established procedures for α-bromination of ketones.[4]

Materials:

-

Acetophenone

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone in a suitable solvent like dichloromethane or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred ketone solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and effervescence ceases.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 2,2-Dibromo-1-phenylethanone.[4]

Greener Synthesis Approach

To mitigate the hazards associated with using molecular bromine, an environmentally friendlier method utilizing hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) has been developed.[1][6] This system generates bromine in situ through the oxidation of HBr by H₂O₂.[1][6] This method is rapid and can lead to high yields of 2,2-dibromo-1-arylethanones.[6]

Reactivity and Synthetic Applications

The synthetic utility of 2,2-Dibromo-1-phenylethanone lies in the high reactivity of the α-carbon. The two bromine atoms are susceptible to nucleophilic displacement, paving the way for the synthesis of a multitude of derivatives.[1]

Sources

Foundational Analysis: Molecular Structure and Expected Spectroscopic Signatures

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dibromo-1-phenylethanone

This document provides a comprehensive analysis of the spectroscopic data for 2,2-Dibromo-1-phenylethanone (CAS No: 13665-04-8), a key α-haloketone intermediate in synthetic organic chemistry.[1] As a versatile building block, its structural integrity is paramount for the successful synthesis of more complex molecular architectures, including various nitrogen-containing heterocycles with potential biological activity.[1] This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural verification. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the scientific rationale behind the interpretation.

Before examining the spectral data, a foundational understanding of the molecule's structure is essential. 2,2-Dibromo-1-phenylethanone possesses a molecular formula of C₈H₆Br₂O and a molecular weight of approximately 277.94 g/mol .[1][2]

The structure features several key functional groups that will give rise to characteristic spectroscopic signals:

-

A benzoyl group , consisting of a phenyl ring attached to a carbonyl (C=O) group.

-

An α-carbon atom bonded to two highly electronegative bromine atoms and a single hydrogen atom (a methine group).

This arrangement leads us to anticipate specific signals: distinct aromatic and aliphatic protons in NMR, a carbonyl stretch in IR, and a unique isotopic pattern in MS due to the presence of two bromine atoms.

Caption: Molecular Structure of 2,2-Dibromo-1-phenylethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Experience: The ¹H NMR spectrum provides a map of the different electronic environments of hydrogen atoms. For this molecule, we expect two distinct regions: an aromatic region (typically δ 7.0-8.5 ppm) and an aliphatic region. The single proton on the α-carbon is flanked by two electronegative bromine atoms and is adjacent to a deshielding carbonyl group, which will shift its signal significantly downfield compared to a typical C-H bond.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dibromo-1-phenylethanone in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Data Interpretation and Analysis

The ¹H NMR spectrum, run in CDCl₃, exhibits signals that are in excellent agreement with the proposed structure.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | J-coupling (Hz) | Assignment |

| 8.09 | Doublet (d) | 2H | 8.0 | Aromatic Protons (ortho to C=O) |

| 7.66 | Triplet (t) | 1H | 7.6 | Aromatic Proton (para to C=O) |

| 7.53 | Triplet (t) | 2H | 7.6 | Aromatic Protons (meta to C=O) |

| 6.73 | Singlet (s) | 1H | N/A | Methine Proton (-CHBr₂) |

Causality Behind the Data:

-

Aromatic Region (δ 7.53-8.09 ppm): The protons on the phenyl ring are deshielded by the electron-withdrawing effect of the adjacent carbonyl group. The ortho protons (δ 8.09) are the most deshielded due to their proximity to the C=O bond. The observed doublet and triplet patterns are characteristic of a monosubstituted benzene ring.

-

Methine Proton (δ 6.73 ppm): This proton appears as a singlet at a remarkably downfield position for an aliphatic proton. This is a direct consequence of the cumulative electron-withdrawing inductive effects of the two bromine atoms and the anisotropic effect of the carbonyl group. It appears as a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct look at the carbon framework. We anticipate a total of six distinct carbon signals: four for the aromatic ring (due to symmetry, the ortho and meta carbons are chemically equivalent), one for the carbonyl carbon, and one for the α-carbon. The carbonyl carbon will be the most downfield signal, typically >180 ppm.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or equivalent) NMR spectrometer. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

-

Data Processing: Process the FID to obtain the final spectrum. Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum confirms the presence of six unique carbon environments.[3]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 185.9 | Carbonyl Carbon (C=O) | Characteristic downfield shift for a ketone carbonyl carbon. |

| 134.4 | Aromatic C-H (para) | Standard chemical shift for a substituted aromatic carbon. |

| 130.8 | Aromatic C (ipso) | The quaternary carbon attached to the carbonyl group. |

| 129.7 | Aromatic C-H (ortho) | Shielded relative to the para carbon. |

| 128.9 | Aromatic C-H (meta) | The most shielded of the aromatic carbons. |

| 39.7 | Methine Carbon (-CHBr₂) | Significantly deshielded by two bromine atoms but upfield of aromatic signals. |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups. The principle lies in the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different bonds. For 2,2-Dibromo-1-phenylethanone, the most telling absorption will be the C=O stretch. The presence of two α-bromine atoms will inductively pull electron density away from the carbonyl carbon, strengthening and shortening the C=O bond. This results in a higher vibrational frequency (wavenumber) compared to an unsubstituted ketone like acetophenone (~1686 cm⁻¹).[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.

Data Interpretation and Analysis

The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic C-H |

| ~1705 | C=O Stretch | Ketone |

| ~1595, ~1450 | C=C Stretch | Aromatic Ring |

| ~680 | C-Br Stretch | Alkyl Halide |

Key Insights:

-

The strong absorption band at ~1705 cm⁻¹ is characteristic of the carbonyl group and is shifted to a higher frequency, as predicted, due to the electron-withdrawing α-bromine substituents.[4]

-

The bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.

-

The C-Br stretch appears in the fingerprint region at a lower wavenumber (~680 cm⁻¹).[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. A key feature to look for with bromine-containing compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are nearly equal in abundance. A compound with two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 molecular ion cluster with a relative intensity ratio of approximately 1:2:1.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV, a standard method that induces reproducible fragmentation.

-

Detection: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Data Interpretation and Analysis

The mass spectrum reveals both the molecular weight and key structural fragments.[2]

| m/z | Ion | Significance |

| 276, 278, 280 | [C₈H₆Br₂O]⁺ | Molecular Ion (M⁺) cluster, showing the 1:2:1 ratio for two Br atoms. |

| 197, 199 | [M - Br]⁺ | Loss of one bromine radical. |

| 183, 185 | [M - CHBr₂]⁺ | Incorrect, should be [C₆H₅CO]⁺. See below. |

| 105 | [C₆H₅CO]⁺ | Base Peak. Benzoyl cation, from cleavage alpha to the carbonyl. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation. |

| 51 | [C₄H₃]⁺ | Common fragment from the phenyl ring. |

Dominant Fragmentation Pathway: The most favorable fragmentation is the alpha-cleavage between the carbonyl carbon and the dibrominated carbon. This is because it results in the formation of the highly stable, resonance-stabilized benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This fragment is so stable that it constitutes the base peak (the most intense signal) in the spectrum.[2]

Caption: Key EI-MS Fragmentation Pathway for 2,2-Dibromo-1-phenylethanone.

Conclusion: An Integrated Approach to Structural Verification

By synthesizing the data from ¹H NMR, ¹³C NMR, IR, and MS, we can confirm the structure of 2,2-Dibromo-1-phenylethanone with a high degree of confidence.

-

MS confirms the molecular formula and weight (C₈H₆Br₂O).

-

IR confirms the presence of the key ketone and aromatic functional groups.

-

¹³C NMR confirms the carbon skeleton with six unique environments.

-

¹H NMR confirms the connectivity and relative positions of all protons, providing the final, unambiguous structural proof.

This integrated spectroscopic approach forms a self-validating system, ensuring the identity and purity of this important synthetic intermediate for its intended application in research and development.

References

-

Vertex AI Search, based on Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". 3

-

BenchChem. "An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone". 5

-

PubChem. "2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483".

-

BenchChem. "2,2-Dibromo-1-phenylethanone | 13665-04-8".

-

BenchChem. "A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone". 4

Sources

An In-Depth Technical Guide to the Synthesis of 2,2-Dibromo-1-phenylethanone via Acetophenone Bromination

Executive Summary

α,α-Dihalo ketones are pivotal intermediates in synthetic organic chemistry, valued for their utility in constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds of therapeutic interest. This technical guide provides a comprehensive examination of the mechanism and a field-proven protocol for the synthesis of 2,2-dibromo-1-phenylethanone from acetophenone. We will delve into the causality behind the acid-catalyzed, two-step electrophilic substitution reaction, offering insights to ensure reproducible and high-yield outcomes. This document is structured to serve as a practical reference for laboratory professionals engaged in fine chemical synthesis and drug discovery.

Introduction: The Synthetic Value of α,α-Dibromoacetophenones

The α,α-dibromoacetophenone scaffold is a highly reactive and versatile precursor. The presence of two bromine atoms on the α-carbon dramatically increases the electrophilicity of this position, making it susceptible to nucleophilic attack. This reactivity, combined with the electrophilic nature of the adjacent carbonyl carbon, allows for a diverse range of subsequent transformations. The controlled synthesis of 2,2-dibromo-1-phenylethanone is therefore a critical first step for many multi-step synthetic routes. The most common and direct method for this transformation is the acid-catalyzed bromination of acetophenone using elemental bromine.

The Core Mechanism: A Stepwise Electrophilic Substitution

The conversion of acetophenone to 2,2-dibromo-1-phenylethanone is not a single event but a sequence of two successive α-bromination reactions. Both steps proceed through an acid-catalyzed mechanism involving a critical enol intermediate.[1] Under acidic conditions, this pathway is favored and allows for a controlled reaction, in contrast to base-catalyzed halogenations which can be difficult to control.[2]

First Bromination: Formation of 2-Bromo-1-phenylethanone

The initial phase of the reaction is the conversion of acetophenone to its monobrominated analog.

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of acetophenone by an acid catalyst (e.g., HBr or acetic acid). This step activates the ketone, making the α-protons more acidic.[3]

-

Enolization (Rate-Determining Step): A weak base (like the solvent or the bromide ion) abstracts an α-proton from the protonated ketone. This results in the formation of a nucleophilic enol intermediate.[4][5] This tautomerization is the slow, rate-determining step of the reaction, a fact supported by kinetic studies showing the reaction rate is independent of the bromine concentration.[4]

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂).[3] This forms a new carbon-bromine bond at the α-position.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding 2-bromo-1-phenylethanone.

Second Bromination: Formation of 2,2-Dibromo-1-phenylethanone

The second bromination proceeds via the same mechanistic pathway, starting from the 2-bromo-1-phenylethanone intermediate.

-

Re-Protonation and Enolization: The carbonyl oxygen of 2-bromo-1-phenylethanone is protonated again by the acid catalyst. A subsequent deprotonation of the remaining α-hydrogen forms the corresponding bromo-enol intermediate.

-

Second Electrophilic Attack: This enol intermediate, now containing one bromine atom, attacks a second molecule of bromine. This adds the second bromine atom to the α-carbon.

-

Final Deprotonation: Deprotonation of the carbonyl oxygen yields the final product, 2,2-dibromo-1-phenylethanone, and regenerates the acid catalyst.

The use of at least two equivalents of bromine is essential to drive the reaction to completion and form the dibrominated product cleanly.[6]

Mechanistic Flow Diagram

The following diagram illustrates the complete, two-stage reaction pathway from acetophenone to the final dibrominated product.

Caption: Acid-catalyzed two-step bromination of acetophenone.

Quantitative Data Summary

The following table summarizes key physicochemical properties for the primary reactant and the final product. Accurate knowledge of these values is essential for calculating molar equivalents, predicting physical state, and planning purification strategies.

| Property | Acetophenone (Starting Material) | 2,2-Dibromo-1-phenylethanone (Product) |

| IUPAC Name | 1-phenylethan-1-one | 2,2-dibromo-1-phenylethanone |

| CAS Number | 98-86-2 | 13665-04-8[2] |

| Molecular Formula | C₈H₈O | C₈H₆Br₂O[2] |

| Molecular Weight | 120.15 g/mol | 277.94 g/mol [2] |

| Physical Form | Colorless to pale yellow liquid | Liquid or solid (literature varies) |

| Boiling Point | 202 °C | Not well documented |

| Melting Point | 19-20 °C | Not well documented |

Field-Proven Experimental Protocol

Disclaimer: The following protocol is a representative method adapted from established general procedures for the α,α-dibromination of ketones.[1] As with any chemical synthesis, a thorough risk assessment should be conducted prior to execution. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.

Materials and Reagents

-

Acetophenone (1.0 equivalent)

-

Elemental Bromine (Br₂) (2.2 equivalents)

-

Glacial Acetic Acid (Solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

-

Cracked Ice

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize HBr gas), dissolve acetophenone (1.0 eq.) in glacial acetic acid.

-

Scientist's Insight: Acetic acid serves as both a solvent and a co-catalyst, providing the acidic medium necessary to promote enolization. The gas trap is a critical safety feature to manage the evolution of corrosive hydrogen bromide gas.

-

-

Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Scientist's Insight: The initial bromination is exothermic. Cooling the reaction mixture is crucial to control the reaction rate, prevent a thermal runaway, and minimize the formation of undesired byproducts.

-

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.2 eq.) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred acetophenone solution over 1-2 hours. Maintain the temperature of the reaction mixture below 20 °C throughout the addition.

-

Scientist's Insight: A slow, controlled addition of bromine is paramount. Adding the bromine too quickly can lead to localized high concentrations, increasing the risk of side reactions, including aromatic bromination. The 10% excess of bromine (2.2 equivalents) helps to ensure the complete conversion of the starting material and the monobrominated intermediate.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4-6 hours, or until the characteristic reddish-brown color of bromine has faded significantly. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Scientist's Insight: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is an indispensable tool for real-time monitoring, allowing the operator to confirm the consumption of the starting material before proceeding to the workup phase.

-

-

Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of cracked ice and water. If any bromine color persists, add a saturated solution of sodium bisulfite or sodium thiosulfate dropwise until the color disappears.

-

Scientist's Insight: This step quenches any unreacted bromine and precipitates the organic product from the aqueous acetic acid solution.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the initial reaction).

-

Scientist's Insight: Multiple extractions are necessary to ensure the complete recovery of the product from the aqueous phase.

-

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Scientist's Insight: The bicarbonate wash is crucial to neutralize any remaining acetic acid and HBr. The final brine wash helps to remove bulk water from the organic layer before the drying step.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if necessary.

Conclusion

The acid-catalyzed dibromination of acetophenone is a robust and reliable transformation that provides access to the synthetically valuable intermediate, 2,2-dibromo-1-phenylethanone. A thorough understanding of the underlying enol-based mechanism is key to appreciating the critical role of the acid catalyst and the rationale for the stepwise reaction conditions. By carefully controlling reaction parameters such as temperature and the rate of bromine addition, and by employing a rigorous workup procedure, researchers can consistently achieve high yields of the desired product. The protocol and mechanistic insights provided in this guide form a self-validating framework for the successful synthesis and subsequent application of this important chemical building block.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Kelley, C. (2020). What is bromination acetophenone? Quora. [Link]

-

OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Wikipedia. Ketone halogenation. [Link]

-

Making Molecules. (2024). An Introduction to Enols & Enolates. [Link]

-

KPU Pressbooks. 6.2 Halogenation of the α-Carbon. Organic Chemistry II. [Link]

-

Cowper, R. M., & Davidson, L. H. Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480 (1943); Vol. 18, p.24 (1938). [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]

-

Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 569483, 2,2-Dibromo-1-phenylethanone. [Link]

Sources

A Comprehensive Technical Guide to 2,2-Dibromo-1-phenylethanone: A Cornerstone Precursor in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-1-phenylethanone, also known as α,α-dibromoacetophenone, is a highly versatile and reactive chemical building block pivotal to contemporary organic synthesis.[1] Its molecular structure, featuring a phenyl ketone with two bromine atoms on the alpha-carbon (C₈H₆Br₂O), creates a potent electrophilic center.[1][2] This inherent reactivity makes it an invaluable precursor for constructing a wide array of complex molecular architectures, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents.[1] This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of 2,2-dibromo-1-phenylethanone, offering field-proven insights and detailed protocols for its strategic deployment in research and development.

Introduction: The Molecular Architecture and Reactivity Profile

The synthetic utility of 2,2-dibromo-1-phenylethanone stems from its unique electronic properties.[1] The presence of a strongly electron-withdrawing carbonyl group, combined with two electronegative bromine atoms on the adjacent carbon, renders the α-carbon exceptionally electron-deficient.[1] This bifunctional electrophilic nature is the primary driver of its reactivity, making it an excellent substrate for a variety of synthetic transformations, including nucleophilic substitutions, cycloadditions, and rearrangements.[1][3]

The molecule's reactivity can be understood through the lens of several key principles:

-

Enhanced Electrophilicity: The inductive effect of the carbonyl group significantly polarizes the carbon-halogen bonds, making the α-carbon highly susceptible to attack by nucleophiles.[3]

-

Leaving Group Potential: The two bromine atoms serve as excellent leaving groups, facilitating substitution and elimination reactions.

-

Acidic α-Proton (in mono-halo analogues): While 2,2-dibromo-1-phenylethanone itself lacks α-protons, its mono-brominated precursor and related α-haloketones possess acidic α'-protons, a property exploited in reactions like the Favorskii rearrangement.[4][5]

These characteristics position 2,2-dibromo-1-phenylethanone as a strategic starting material for generating molecular diversity, particularly in the synthesis of nitrogen-containing heterocycles and other pharmacologically relevant structures.[1]

Synthesis of 2,2-Dibromo-1-phenylethanone

The most common and established route to 2,2-dibromo-1-phenylethanone begins with the readily available precursor, acetophenone.[1]

Mechanism: Acid-Catalyzed Bromination

The bromination of acetophenone proceeds via a two-step mechanism under acidic conditions.[1]

-

Enolization: The reaction is initiated by the acid-catalyzed enolization of acetophenone, forming an enol intermediate.

-

Electrophilic Attack: The electron-rich double bond of the enol then performs an electrophilic attack on molecular bromine (Br₂), yielding 2-bromo-1-phenylethanone.[1]

-

Second Bromination: This resulting α-monobromoketone is then subjected to a second bromination, which also proceeds through an enol intermediate, to afford the final 2,2-dibromo-1-phenylethanone product.[1]

A more environmentally benign approach has been developed using a hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system, which generates bromine in situ.[1][6] This method circumvents the hazards associated with handling molecular bromine directly.[1]

Experimental Protocol: Bromination of Acetophenone

The following protocol details a standard laboratory procedure for the synthesis of 2,2-dibromo-1-phenylethanone.

Materials:

-

Acetophenone

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Sodium Bicarbonate solution (saturated)

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: In a well-ventilated chemical fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Bromine Addition: Cautiously, add molecular bromine (2.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 20°C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous layer with dichloromethane.

-

Neutralization: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,2-dibromo-1-phenylethanone.

Safety Note: This reaction involves corrosive and toxic reagents.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and perform the entire procedure within a certified chemical fume hood.[7][8]

Core Applications in Organic Synthesis

The true value of 2,2-dibromo-1-phenylethanone is demonstrated by its broad applicability as a precursor to diverse and valuable chemical entities.

Synthesis of Heterocyclic Scaffolds

A primary application is the construction of heterocyclic compounds, which are core structures in a vast number of pharmaceuticals.[1][9]

Quinoxalin-2(1H)-ones: This class of compounds, known for antimicrobial and antitumor activities, can be synthesized efficiently from 2,2-dibromo-1-phenylethanone.[1] The reaction proceeds via a metal-catalyst-free oxidative amidation and heterocycloannulation protocol with aryl-1,2-diamines.[1]

The mechanism involves an initial cyclocondensation where the diamine displaces both bromine atoms, followed by an intramolecular cyclization and subsequent oxidation to form the stable, aromatic quinoxalinone ring system.[1]

Experimental Workflow: Synthesis of Quinoxalin-2(1H)-ones

Caption: Workflow for Quinoxalin-2(1H)-one Synthesis.

The Favorskii Rearrangement

As an α,α-dihaloketone, 2,2-dibromo-1-phenylethanone and its analogues undergo the Favorskii rearrangement in the presence of a base.[10][11] This reaction does not lead to a simple carboxylic acid derivative but rather results in the formation of α,β-unsaturated carbonyl compounds through the elimination of HX.[11][12]

Mechanism: The reaction is thought to proceed through the formation of a cyclopropanone intermediate.[4][11] A base (such as an alkoxide or amine) attacks the carbonyl carbon, leading to the opening of the strained three-membered ring.[4] Subsequent elimination of a halide ion and a proton generates the α,β-unsaturated ester or amide.[4]

Mechanism: Favorskii Rearrangement of an α,α'-Dihaloketone

Caption: Generalized Favorskii Rearrangement Mechanism.

The reaction conditions for the Favorskii rearrangement can be tailored to yield different products, as summarized below.

| Base/Nucleophile | Solvent | Typical Product |

| Sodium Hydroxide (NaOH) | Water/Alcohol | α,β-Unsaturated Carboxylic Acid |

| Sodium Methoxide (NaOMe) | Methanol | α,β-Unsaturated Methyl Ester |

| Amine (e.g., R₂NH) | Aprotic Solvent | α,β-Unsaturated Amide |

Precursor for Chalcone Synthesis

While 2,2-dibromo-1-phenylethanone itself is not the direct precursor, the broader class of acetophenones is fundamental to the synthesis of chalcones, which are valuable intermediates in flavonoid biosynthesis and possess a wide range of pharmacological properties.[13][14][15] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[13][14]

General Protocol: Claisen-Schmidt Condensation

-

Dissolution: Dissolve the acetophenone derivative (1.0 eq) and a substituted benzaldehyde (1.0 eq) in an alcoholic solvent like ethanol.[16]

-

Base Catalysis: Slowly add an aqueous solution of a strong base, such as NaOH or KOH, to the mixture while stirring, maintaining the temperature between 20-25°C.[13]

-

Reaction: Continue stirring at room temperature for several hours until the reaction is complete, as monitored by TLC.[13]

-

Precipitation: Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the crude chalcone product.[13]

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize to obtain the pure chalcone.[13]

Safety and Handling

2,2-Dibromo-1-phenylethanone is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and can cause severe skin and eye burns.[7][17] It is harmful if swallowed or inhaled and is a lachrymator (a substance that causes tearing).[7][17] Ingestion can cause severe damage to the digestive tract.[7]

-

Handling: Always use this chemical within a chemical fume hood.[7] Wear comprehensive personal protective equipment, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8] Avoid breathing dust and prevent contact with skin, eyes, or clothing.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.[7] Store away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

2,2-Dibromo-1-phenylethanone is a powerful and versatile precursor in organic synthesis. Its high reactivity, driven by the electron-deficient α-carbon, allows for the efficient construction of a multitude of valuable organic molecules. From its central role in synthesizing pharmacologically active heterocyclic systems like quinoxalinones to its participation in classic name reactions such as the Favorskii rearrangement, this reagent provides a reliable and strategic pathway to molecular complexity. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully harness its synthetic potential in the pursuit of novel chemical entities.

References

-

Title: Favorskii rearrangement Source: chemeurope.com URL: [Link]

-

Title: Favorskii rearrangement Source: Wikipedia URL: [Link]

-

Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: PMC - NIH URL: [Link]

-

Title: FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS Source: AdiChemistry URL: [Link]

-

Title: Favorskii Rearrangement Source: NROChemistry URL: [Link]

-

Title: 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 Source: PubChem URL: [Link]

-

Title: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure Source: NIH URL: [Link]

-

Title: α-Halo ketone Source: Wikipedia URL: [Link]

-

Title: Synthetic Access to Aromatic α-Haloketones Source: PMC - NIH URL: [Link]

-

Title: Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis and Characterization of Some Chalcone Derivatives Source: Science Alert URL: [Link]

-

Title: erythro-2-BROMO-1,2-DIPHENYLETHANOL Source: Organic Syntheses Procedure URL: [Link]

-

Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: PMC - NIH URL: [Link]

-

Title: Reaction starting from α‐haloketones and β‐dicarbonyl compounds. Source: ResearchGate URL: [Link]

-

Title: Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate Source: The Royal Society of Chemistry URL: [Link]

-

Title: A convenient synthesis of 2,2-dibromo-1-arylethanones by bromination of 1-arylethanones with the H2O2-HBr system Source: ResearchGate URL: [Link]

-

Title: Synthesis of Saturated N- Heterocycles Source: Research Collection URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Favorskii_rearrangement [chemeurope.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scialert.net [scialert.net]

- 15. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide on the Reactivity of the Alpha-Carbon in 2,2-Dibromo-1-phenylethanone

Abstract

2,2-Dibromo-1-phenylethanone, an α,α-dihaloketone, is a highly versatile and reactive building block in modern organic synthesis. The presence of two bromine atoms on the carbon adjacent to the carbonyl group, the alpha-carbon, creates a unique electronic environment that dictates its diverse reactivity. This guide provides a comprehensive technical overview of the core principles governing the reactivity of this alpha-carbon. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic substitutions, enolate formation, and the famed Favorskii rearrangement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

Introduction: The Unique Electronic Nature of the α-Carbon

The exceptional reactivity of 2,2-dibromo-1-phenylethanone stems from the potent synergistic electron-withdrawing effects of the carbonyl group and the two geminal bromine atoms.[1] This convergence of inductive and resonance effects renders the alpha-carbon highly electrophilic and the remaining alpha-proton (if any were present) significantly acidic.

The key structural features influencing its reactivity are:

-

Electrophilic α-Carbon: The cumulative inductive effect of the two bromine atoms and the carbonyl group creates a substantial partial positive charge on the alpha-carbon, making it a prime target for nucleophilic attack.[1]

-

Acidic α-Protons (in related monochloro compounds): While 2,2-dibromo-1-phenylethanone lacks an alpha-proton, it's crucial to understand that the presence of halogens on the α-carbon dramatically increases the acidity of any remaining α-protons. This is fundamental to understanding enolate formation.

-

Good Leaving Groups: The bromide ions are excellent leaving groups, facilitating both substitution and elimination reactions.

These electronic characteristics pave the way for a rich and varied reaction landscape, enabling the construction of complex molecular architectures.[1]

Synthesis of 2,2-Dibromo-1-phenylethanone

The most prevalent and straightforward synthesis of 2,2-dibromo-1-phenylethanone involves the direct bromination of acetophenone.[1] This reaction typically proceeds under acidic conditions, which facilitate the formation of the enol tautomer, the reactive species in electrophilic halogenation.[1][2]

General Synthesis Workflow

The overall transformation can be visualized as a two-step process, with the initial formation of 2-bromo-1-phenylethanone as an intermediate.

Sources

Navigating the Synthesis and Safety of 2,2-Dibromo-1-phenylethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1-phenylethanone, a halogenated ketone, is a versatile and highly reactive building block in organic synthesis, particularly valued in the construction of complex molecular architectures for pharmaceutical development.[1] Its bifunctional nature, characterized by a reactive α-carbon bearing two bromine atoms and an adjacent carbonyl group, makes it a potent electrophile for various nucleophilic substitution and cyclization reactions. This guide provides a comprehensive overview of the environmental and safety considerations paramount for the responsible handling and application of this important synthetic intermediate. By integrating established safety protocols with an understanding of its chemical reactivity, researchers can mitigate risks and leverage the full potential of 2,2-Dibromo-1-phenylethanone in their scientific endeavors.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of 2,2-Dibromo-1-phenylethanone is fundamental to its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O | [1][2][3] |

| Molecular Weight | 277.94 g/mol | [1][2][3] |

| CAS Number | 13665-04-8 | [2] |

| Appearance | Liquid (at room temperature) | |

| Purity | Typically ≥97% | |

| InChI Key | ZHAORBUAOPBIBP-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity: A Double-Edged Sword

The synthetic utility of 2,2-Dibromo-1-phenylethanone stems from its high reactivity, which also underpins its hazardous nature. A common route to its synthesis involves the bromination of acetophenone.[1]

Illustrative Synthesis Workflow

Caption: Synthesis of 2,2-Dibromo-1-phenylethanone from Acetophenone.

The presence of two bromine atoms on the α-carbon makes it an excellent substrate for nucleophilic substitution, enabling the synthesis of a wide array of derivatives.[1] However, this reactivity also means it can readily react with biological nucleophiles, contributing to its toxicity.

Environmental Considerations

While specific ecotoxicological data for 2,2-Dibromo-1-phenylethanone is not extensively documented, the environmental fate of its precursors and related compounds provides valuable insights. Acetophenone, the parent ketone, is known to biodegrade readily and has a low potential for bioconcentration in aquatic organisms. Halogenated organic compounds, however, can be persistent and exhibit toxicity. The dehalogenation of α-halo ketones can occur under certain environmental conditions, potentially leading to less harmful substances.[4]

Potential Environmental Fate Pathways

Caption: Potential environmental fate of 2,2-Dibromo-1-phenylethanone.

Given the lack of specific data, it is crucial to handle and dispose of 2,2-Dibromo-1-phenylethanone as a potentially persistent and toxic environmental contaminant. All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Safety and Toxicology

The primary hazards associated with 2,2-Dibromo-1-phenylethanone are its corrosive and toxic properties. It is classified as a substance that can cause severe skin burns and eye damage.[5] Inhalation may lead to respiratory irritation.[5]

Hazard Identification and Classification

| Hazard | Classification | GHS Pictogram |

| Skin Corrosion/Irritation | Category 1B | |

| Serious Eye Damage/Irritation | Category 1 | |

| Acute Toxicity (Oral, Dermal, Inhalation) | Suspected | |

| Mutagenicity | Potential |

Note: This table is a summary based on data for structurally similar compounds and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Toxicological Profile

Genotoxicity: Studies on α-halo carbonyl compounds suggest a potential for mutagenicity, likely through an SN2 reaction mechanism with DNA.[3] Therefore, 2,2-Dibromo-1-phenylethanone should be handled as a potential mutagen. Standard mutagenicity assays, such as the Ames test and in vitro chromosomal aberration tests, would be necessary to definitively determine its genotoxic potential.[7][8][9][10][11]

Carcinogenicity: There is no direct evidence for the carcinogenicity of 2,2-Dibromo-1-phenylethanone. However, given its potential mutagenicity, long-term exposure should be avoided.

Reproductive and Developmental Toxicity: Data on the reproductive and developmental toxicity of 2,2-Dibromo-1-phenylethanone is lacking. However, some brominated compounds have been shown to have adverse effects on development.[12][13][14][15]

Safe Handling and Emergency Protocols

A stringent safety protocol is mandatory when working with 2,2-Dibromo-1-phenylethanone.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Essential PPE for handling 2,2-Dibromo-1-phenylethanone.

Experimental Workflow: A Step-by-Step Safety-Integrated Protocol

The following protocol outlines a generalized procedure for using 2,2-Dibromo-1-phenylethanone in a chemical reaction, with safety measures integrated at each step.

-

Preparation and Precaution:

-

Conduct a thorough risk assessment before beginning any new procedure.

-

Ensure a chemical fume hood is operational and available.

-

Have an emergency shower and eyewash station readily accessible.

-

Prepare and label all necessary reagents and equipment.

-

-

Handling and Dispensing:

-

Always handle 2,2-Dibromo-1-phenylethanone inside a certified chemical fume hood.

-

Wear the required PPE at all times.

-

Use a syringe or cannula for transferring the liquid to minimize the risk of splashes and aerosol formation.

-

-

Reaction Setup and Monitoring:

-

Set up the reaction apparatus within the fume hood.

-

Ensure all joints are properly sealed to prevent vapor leakage.

-

Monitor the reaction progress from a safe distance.

-

-

Work-up and Purification:

-

Quench the reaction carefully, preferably with a reagent that neutralizes any unreacted 2,2-Dibromo-1-phenylethanone.

-

Perform all extraction and purification steps within the fume hood.

-

-

Waste Disposal:

-

Collect all liquid and solid waste containing 2,2-Dibromo-1-phenylethanone in a designated, properly labeled hazardous waste container.

-

Do not dispose of this chemical down the drain.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Type | First Aid Measures |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[12][16] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][16] |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Conclusion

2,2-Dibromo-1-phenylethanone is a valuable reagent in synthetic chemistry with significant potential in drug discovery. However, its utility is intrinsically linked to its reactivity, which necessitates a comprehensive understanding and implementation of robust safety and environmental control measures. Researchers and laboratory managers must ensure that all personnel are adequately trained in the handling of this hazardous chemical and that all experimental procedures are designed with safety as the foremost priority. By adhering to the principles of responsible chemical management, the scientific community can continue to harness the synthetic power of 2,2-Dibromo-1-phenylethanone while minimizing risks to human health and the environment.

References

-

Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

-

Biotoxicity. (n.d.). Drug Discovery. Retrieved from [Link]

- Ishidate, M. Jr. (1998). Chromosome aberration assays in genetic toxicology testing in vitro.

-

Eurofins Medical Device Testing. (2024, October 24). Chromosome Aberration Test. Retrieved from [Link]

-

ChemView. (n.d.). 09022526804d0bbf_TBBPA Chromosome Aberration BIORELIANCE AA47PV.341.BTL.pdf. Retrieved from [Link]

- Kim, B. S., Zhao, B., Kim, H. J., & Cho, M. (2000). The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 469(2), 243-252.

- Lu, M. C., & Lin, C. H. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 56(4), 733-739.

- Maltby, L., Brock, T. C., & van den Brink, P. J. (2012). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. Ecotoxicology, 21(8), 2296-2307.

- Ribalet, F., Wichard, T., Pohnert, G., & Ianora, A. (2007). Growth inhibition of cultured marine phytoplankton by toxic algal-derived polyunsaturated aldehydes.

-

PubChem. (n.d.). 2,2-Dibromo-1-phenylethanone. Retrieved from [Link]

-

Hu, X. Y., Bai, Z., Velmurugan, K., & Tian, X. (2021). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. Retrieved from [Link]

- Eriksen, K. T., Christiansen, S., & Andersen, H. R. (2005). [Brominated Flame Retardants May Cause Brain Injuries in the Fetus and the Newborn]. Tidsskrift for den Norske laegeforening : tidsskrift for praktisk medicin, ny raekke, 125(22), 3098-3100.

- Kodavanti, P. R. (2015). Brominated flame retardants. In Reproductive and Developmental Toxicology (pp. 677-691).

- Campos, B., Rivetti, C., Rosenfeldt, M., & Faria, M. (2022). Feeding inhibition in daphnids - A sensitive and rapid toxicity endpoint for chemical stress?. Chemosphere, 291(Pt 2), 133039.

-

WOAH. (n.d.). Algal toxicosis. Retrieved from [Link]

- Olkova, A. (2022). Chronic Toxicity Testing with Daphnia magna in Three Generations. Environmental Research, Engineering and Management, 78(1), 38-46.

- Ellis, L. J. A., Valsami-Jones, E., & Lynch, I. (2022). Daphnia as a model organism to probe biological responses to nanomaterials—from individual to population effects via adverse outcome pathways. Frontiers in Toxicology, 4, 987004.

- Almroth, B. C. (2024). Algal Sensitivity to Chemical Pollution Expressed as Chemical Activity. Diva-portal.org.

-

Gsrs. (n.d.). 2,2-DIBROMO-1-(4-FLUOROPHENYL)-2-PHENYLETHANONE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,2-diphenylethan-1-one. Retrieved from [Link]

- Stoyanova, T., & Stoyneva-Gärtner, M. (2021). Algal Toxic Compounds and Their Aeroterrestrial, Airborne and other Extremophilic Producers with Attention to Soil and Plant Contamination: A Review. Plants (Basel, Switzerland), 10(11), 2269.

- Roze, E., Meijer, L., Bakker, A., Van Braeckel, K. N., Sauer, P. J., & Bos, A. F. (2009). Prenatal exposure to organohalogens, including brominated flame retardants, influences motor, cognitive, and behavioral performance at school age. Environmental health perspectives, 117(12), 1953-1958.

- Readman, J. W., & Mantoura, R. F. (1987).

-

Van den Brink, P. J., Brock, T. C., & Maltby, L. (2012). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. ResearchGate. Retrieved from [Link]

-

Federal Register. (2023, April 10). Acetophenone; Exemption From the Requirement of a Tolerance. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]

- Li, Y., & Zhang, J. (2024). [Research progress on the developmental toxicity and mechanism of brominated flame retardants during pregnancy exposure on offspring]. Zhonghua yu fang yi xue za zhi [Chinese journal of preventive medicine], 58(6), 1017-1022.

- Carmichael, W. W. (2001). Algal Toxins. In Encyclopedia of Toxicology (2nd ed., pp. 58-61).

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

precisionFDA. (n.d.). 1,2-DIBROMO-1-PHENYLETHANE. Retrieved from [Link]

-

PubChem. (n.d.). Phenacyl bromide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1,2-diphenylethan-1-one | C14H11BrO | CID 102630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. biotoxicity.com [biotoxicity.com]

- 8. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Brominated flame retardants may cause brain injuries in the fetus and the newborn] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prenatal exposure to organohalogens, including brominated flame retardants, influences motor, cognitive, and behavioral performance at school age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Research progress on the developmental toxicity and mechanism of brominated flame retardants during pregnancy exposure on offspring] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

Methodological & Application

The Versatile Role of 2,2-Dibromo-1-phenylethanone in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Introduction: Unlocking Heterocyclic Diversity from a Prolific Precursor

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules.[1] Among the myriad of starting materials available to the synthetic chemist, α,α-dihaloketones, and specifically 2,2-Dibromo-1-phenylethanone (also known as phenacylidene dibromide), have emerged as exceptionally versatile and reactive building blocks.[2][3]

The synthetic utility of 2,2-Dibromo-1-phenylethanone stems from its bifunctional electrophilic nature. The presence of two bromine atoms on the carbon alpha to the carbonyl group creates a highly electron-deficient center, making it exceptionally susceptible to nucleophilic attack. This, coupled with the electrophilicity of the carbonyl carbon itself, provides a platform for a variety of cyclization reactions, enabling the construction of diverse heterocyclic systems. This guide provides an in-depth exploration of the application of 2,2-Dibromo-1-phenylethanone in the synthesis of several key heterocyclic families, complete with detailed experimental protocols and mechanistic insights.

I. Synthesis of 2-Amino-4-phenylthiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. The reaction between an α-haloketone and a thioamide forms the basis of this transformation. When 2,2-Dibromo-1-phenylethanone is employed, it readily reacts with thiourea to yield 2-amino-4-phenylthiazole, a valuable intermediate in the synthesis of various biologically active compounds.

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electron-deficient α-carbon of 2,2-Dibromo-1-phenylethanone, leading to the displacement of one of the bromide ions. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate, driven by the formation of a stable aromatic ring, yields the final 2-amino-4-phenylthiazole product. The use of a dibromo-substituted starting material facilitates the initial nucleophilic attack and subsequent elimination steps.

Caption: Hantzsch Thiazole Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

2,2-Dibromo-1-phenylethanone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-Dibromo-1-phenylethanone (1.0 mmol, 278 mg) and thiourea (1.2 mmol, 91 mg) in 10 mL of ethanol.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:3) mixture as the mobile phase.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture over crushed ice with stirring.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining salts.

-

The crude product can be purified by recrystallization from hot ethanol to yield 2-amino-4-phenylthiazole as a crystalline solid.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| 2,2-Dibromo-1-phenylethanone | Thiourea | Ethanol | None | 2-4 | >90 |

| Substituted Phenacyl Bromides | Thiourea | Ethanol | Copper Silicate | 0.5-1 | 90-98[4] |

II. Synthesis of Quinoxalin-2(1H)-ones via Oxidative Amidation-Heterocycloannulation

Quinoxalin-2(1H)-ones are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A metal-catalyst-free method has been developed for their synthesis from 2,2-dibromo-1-arylethanones and aryl-1,2-diamines through an oxidative amidation–heterocycloannulation protocol.[2]

Mechanistic Rationale

This reaction proceeds through a proposed imine mechanism. Initially, one of the amino groups of the aryl-1,2-diamine attacks the carbonyl carbon of 2,2-Dibromo-1-phenylethanone. This is followed by the elimination of water to form an imine intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the carbon bearing the two bromine atoms, leading to the formation of a six-membered ring. Subsequent elimination of two molecules of HBr and tautomerization results in the aromatic quinoxalin-2(1H)-one product. The reaction conditions, particularly the choice of base and solvent, are crucial for promoting the desired cyclization pathway.

Caption: Quinoxalin-2(1H)-one Synthesis Pathway.

Detailed Experimental Protocol

Materials:

-